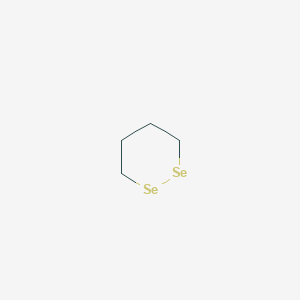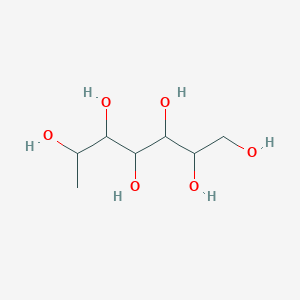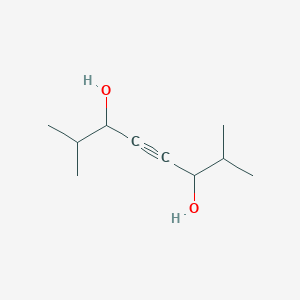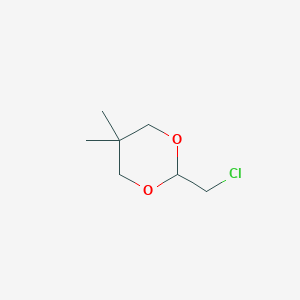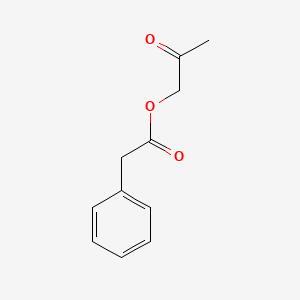
2-Oxopropyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxopropyl phenylacetate is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of phenylacetic acid and is characterized by the presence of an oxo group (C=O) and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxopropyl phenylacetate can be synthesized through several methods. One common route involves the esterification of phenylacetic acid with 2-oxopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the transesterification of methyl phenylacetate with 2-oxopropanol. This reaction is catalyzed by a base such as sodium methoxide and is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxopropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxypropyl phenylacetate.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Hydroxypropyl phenylacetate.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxopropyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-oxopropyl phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group and ester linkage play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release phenylacetic acid, which may exert biological effects through various pathways, including modulation of enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A precursor to 2-oxopropyl phenylacetate, known for its use in the synthesis of pharmaceuticals and fragrances.
Methyl phenylacetate: An ester derivative used in flavoring and fragrance industries.
Hydroxypropyl phenylacetate:
Uniqueness
This compound is unique due to its combination of an oxo group and an ester linkage, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
5215-63-4 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-oxopropyl 2-phenylacetate |
InChI |
InChI=1S/C11H12O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
MXZBBLQECZKOBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
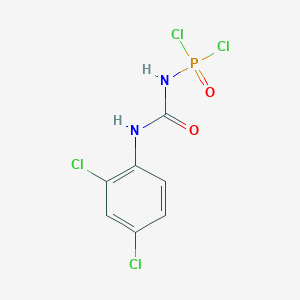

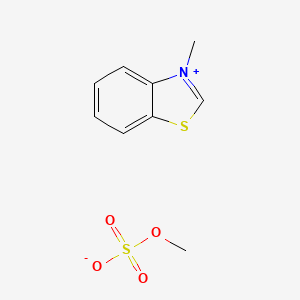
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
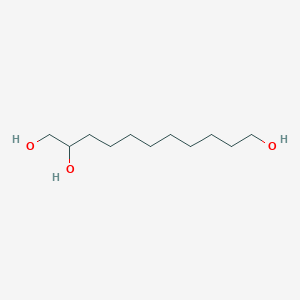
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
